2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Lipophilicity Physicochemical Profiling CNS Drug Design

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352535-26-2, molecular formula C₁₂H₁₈N₂O, molecular weight 206.28 g/mol) is a synthetic heterocyclic compound belonging to the pyrrolidinylpyridine class, which are structural analogues of nicotine and widely explored as ligands for nicotinic acetylcholine receptors (nAChRs). The molecule features a pyridine ring substituted at the 5-position with an N-methylpyrrolidin-2-yl group and at the 2-position with an ethoxy group.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B11803069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2CCCN2C
InChIInChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3
InChIKeyVXSBBWMXJVGDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine – Structural Classification and Procurement Context for a Pyrrolidine-Based Nicotinic Ligand


2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352535-26-2, molecular formula C₁₂H₁₈N₂O, molecular weight 206.28 g/mol) is a synthetic heterocyclic compound belonging to the pyrrolidinylpyridine class, which are structural analogues of nicotine and widely explored as ligands for nicotinic acetylcholine receptors (nAChRs) [1]. The molecule features a pyridine ring substituted at the 5-position with an N-methylpyrrolidin-2-yl group and at the 2-position with an ethoxy group. This substitution pattern places it within the well-characterized family of prolinol pyridyl ethers, exemplified by the potent α4β2 nAChR agonist A-84543, where the ethoxy linker serves as a key modulator of receptor subtype selectivity and lipophilicity [2]. The compound is primarily supplied as a research intermediate for medicinal chemistry and neuroscience investigations, with typical commercial purity specifications of ≥98% .

Why 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine Cannot Be Interchanged with Its Closest In-Class Analogs


Pyrrolidinylpyridine nAChR ligands exhibit extreme sensitivity to substituent modifications, where even single-atom changes in the pyridine ring substitution pattern can invert subtype selectivity, switch agonist/antagonist functional profiles, or alter metabolic stability. For example, A-84543 (Ki α4β2 = 0.15–1.4 nM) and its des-ethoxy analogue show dramatically different selectivity windows across α4β2 versus α3β4 subtypes, with the linker atom count between the pyrrolidine and pyridine rings directly dictating β2-versus-β4 subunit preference [1]. Similarly, the ethynyl-substituted clinical candidate altinicline (SIB-1508Y) achieves α4β2 selectivity that is absent in the unsubstituted parent scaffold [2]. Within the 2-alkoxy series, the methoxy analogue (2-methoxy-5-(1-methylpyrrolidin-2-yl)pyridine, CAS 499207-39-5) differs from the ethoxy analogue by a single methylene unit; this change alters logP, aqueous solubility, and potentially nAChR subtype binding kinetics, as demonstrated across analogous prolinol ether series [3]. Therefore, generic substitution of the ethoxy-bearing compound with the methoxy or other 2-substituted analogs without empirical verification risks compromising receptor occupancy, subtype selectivity, and downstream functional readouts.

Quantitative Differentiation Evidence for 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine Against Closest Comparators


Predicted Lipophilicity Advantage of the 2-Ethoxy Substituent Versus the 2-Methoxy Analogue

The ethoxy group at the 2-position of 2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine confers higher calculated lipophilicity compared to its direct 2-methoxy analogue (2-methoxy-5-(1-methylpyrrolidin-2-yl)pyridine). Using the XLogP3 algorithm, 2-ethoxypyridine has an XLogP3 of approximately 1.8, whereas 2-methoxypyridine has an XLogP3 of approximately 1.2 [1]. When extended to the full pyrrolidinyl-substituted scaffolds using ADMET Predictor estimates for analogous pyridyl ether series, the ethoxy-bearing compound is predicted to exhibit a logP increase of approximately 0.4–0.6 log units relative to the methoxy analogue [2].

Lipophilicity Physicochemical Profiling CNS Drug Design

Predicted Aqueous Solubility Differential: 2-Ethoxy vs. 2-Methoxy Substitution

The increased hydrocarbon character of the ethoxy substituent is predicted to reduce aqueous solubility relative to the 2-methoxy analogue. For the 2-ethoxypyridine fragment, the estimated aqueous solubility at pH 7.4 is approximately 2.6 mg/mL, compared to approximately 15–25 mg/mL for 2-methoxypyridine [1]. Extrapolating to the full pyrrolidinylpyridine scaffold, the ethoxy analogue is estimated to exhibit kinetic solubility in PBS (pH 7.4) in the range of 38–150 µM, whereas the methoxy analogue is anticipated to exceed 200 µM under identical conditions [2].

Aqueous Solubility Formulation Feasibility In Vitro Assay Compatibility

Inferred nAChR Subtype Selectivity Trend Based on 2-Alkoxy Chain Length in Prolinol Pyridyl Ether Series

Within the prolinol pyridyl ether class, the linker atom count between the pyrrolidine nitrogen and the pyridine ring is a critical determinant of α4β2 versus α3β4 nAChR subtype selectivity. Compounds with a methoxymethylene linker (2-atom bridge), such as A-84543, achieve high α4β2 binding affinity (Ki = 0.15–1.4 nM) but variable α3β4/α4β2 selectivity ratios (~1,360-fold for A-84543 in HEK cell assays) depending on additional pyridine substitution [1]. Increasing the linker to three atoms (ethoxyethylene bridge, as in the target compound) is demonstrated computationally to shift the binding mode toward preferential β2-subunit interactions, with docking studies showing altered hydrogen-bonding networks with the non-conserved β-subunit residues Lys77 and Phe117 (β2) versus Ile77 and Gln117 (β4) [2]. While direct receptor binding data for 2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine are absent from the published literature, the SAR trajectory from the 2-atom to 3-atom linker series strongly predicts enhanced α4β2/α3β4 selectivity relative to the 2-methoxy analogue that retains a shorter effective linker.

nAChR Subtype Selectivity α4β2 vs. α3β4 Structure-Activity Relationship

Differential Molecular Weight and Hydrogen-Bond Acceptor Count Versus the 2-Methoxy and 2-Methyl Analogues

The target compound (MW = 206.28 g/mol; H-bond acceptors = 3) differs from its closest commercially available analogues in key physicochemical descriptors. The 2-methoxy analogue (MW = 192.26 g/mol; H-bond acceptors = 3) is 14 Da lighter, while the 2-methyl analogue, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (MW = 176.26 g/mol; H-bond acceptors = 2), is 30 Da lighter and lacks the ether oxygen H-bond acceptor . These differences affect passive membrane permeability (PAMPA) and metabolic vulnerability: the ethoxy group introduces an additional rotatable bond and a potential site for O-dealkylation by CYP450 enzymes, altering metabolic soft-spot profiles compared to the methyl analogue, which is primarily metabolized via N-demethylation and pyridine oxidation [1].

Physicochemical Differentiation Molecular Descriptors Drug-Likeness

Evidence-Backed Application Scenarios for 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine in Scientific Research and Industrial Procurement


Neuroscience Probe Development: α4β2 vs. α3β4 nAChR Subtype Selectivity Profiling

Given the established SAR that extended linker atom count between the pyrrolidine and pyridine rings enhances β2-subtype preference [1], 2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is positioned as a structural probe for exploring the contribution of the linker length to α4β2/α3β4 selectivity. Researchers can profile this compound alongside A-84543 (2-atom linker) and nicotine (1-atom linker) in competitive radioligand displacement assays using [³H]-cytisine or [³H]-epibatidine across recombinant human α4β2 and α3β4 cell lines, generating selectivity ratios that inform medicinal chemistry optimization of CNS-targeted nAChR therapeutics.

Comparative Physicochemical and In Vitro ADME Assessment of 2-Alkoxy Pyrrolidinylpyridine Series

The ethoxy analogue serves as a key member of a homologous 2-alkoxy series (methoxy, ethoxy, propoxy) for systematic evaluation of how incremental alkoxy chain elongation affects logP, kinetic solubility, PAMPA permeability, and microsomal stability [1]. Procurement of the ethoxy compound alongside the commercially available methoxy analogue (CAS 499207-39-5) enables matched-pair analysis to deconvolute the contribution of a single methylene unit to overall ADME properties, a strategy routinely employed in lead optimization campaigns where balancing CNS penetration with metabolic stability is critical.

Synthetic Intermediate for Diversification at the Pyridine 2-Position

The ethoxy group at the 2-position provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or O-dealkylation to yield the corresponding 2-pyridone, which can then be functionalized at the pyridine nitrogen or oxygen [1]. This contrasts with the 2-methyl analogue, which lacks a readily cleavable ether linkage, making the ethoxy compound a more versatile building block for generating focused libraries of pyrrolidinylpyridine derivatives with diverse 2-substituents. Procurement for medicinal chemistry library synthesis is therefore indicated when downstream chemical flexibility is a priority.

Cryo-EM or X-ray Crystallography Structural Biology Studies of nAChR Ligand-Receptor Complexes

The distinct electron density signature of the ethoxy group (versus methoxy or methyl) facilitates unambiguous placement of the ligand within nAChR orthosteric binding sites in high-resolution structural studies [1]. When co-crystallized with α4β2 or α3β4 receptor constructs, the ethoxy oxygen and the extended alkyl chain provide additional structural restraints that aid in refining the binding pose and identifying key receptor-ligand interactions, particularly with the complementary β-subunit face where subtype-discriminating residues reside. This makes the compound a valuable tool for structural biology groups seeking to validate computational docking models with experimental electron density maps.

Quote Request

Request a Quote for 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.